9-Ethoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine
Overview
Description
9-Ethoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine is a chemical compound with a unique structure that has garnered interest in various scientific fields.
Scientific Research Applications
9-Ethoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine has diverse applications in scientific research:
Chemistry: It serves as a potential catalyst in various organic reactions, aiding in the development of novel synthetic methodologies.
Biology: Its unique structure allows it to interact with biological molecules, making it a candidate for studies in biochemical pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacophore in drug design.
Industry: It is used in the synthesis of complex organic compounds, contributing to the production of pharmaceuticals and fine chemicals.
Safety and Hazards
The safety information for “9-Ethoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine” includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Mechanism of Action
Target of Action
It is known that tetrahydrobenzoazepines, a class of compounds to which this molecule belongs, are found in a variety of medicines used in the treatment of cardiovascular disease .
Mode of Action
Given its structural similarity to other tetrahydrobenzoazepines, it may interact with its targets in a similar manner .
Biochemical Pathways
It is known that tetrahydrobenzoazepines have been used in the treatment of cardiovascular diseases, suggesting that they may affect pathways related to heart function .
Pharmacokinetics
A study on a new class of pex14 inhibitors, which are based on 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepines chemistry, mentions adme testing, indicating that these properties are important for the development of new drugs .
Result of Action
It is known that tetrahydrobenzoazepines have been used in the treatment of cardiovascular diseases, suggesting that they may have effects on heart cells .
Biochemical Analysis
Biochemical Properties
9-Ethoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in metabolic pathways, potentially influencing their activity and function. For instance, it may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical reactions within the cell. Additionally, this compound can bind to proteins, altering their conformation and affecting their interactions with other biomolecules .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can affect the phosphorylation status of key signaling proteins, thereby altering downstream signaling events. Furthermore, this compound may impact gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression levels of specific genes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves its binding interactions with biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the specific target and context. Additionally, this compound may induce changes in gene expression by interacting with DNA or RNA, thereby influencing transcriptional and post-transcriptional processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating immune responses. At higher doses, it can lead to toxic or adverse effects, including cellular damage or organ dysfunction. Understanding the dosage-dependent effects of this compound is essential for determining its therapeutic potential and safety profile .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can influence metabolic flux and alter the levels of specific metabolites within the cell. For instance, it may be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, this compound may be transported across cell membranes by ABC transporters or bind to intracellular proteins that facilitate its distribution .
Preparation Methods
The synthesis of 9-Ethoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an ethoxy-substituted benzene derivative with an amine, followed by cyclization to form the oxazepine ring . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure settings .
Chemical Reactions Analysis
9-Ethoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazepine derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced oxazepine products.
Substitution: The ethoxy group can be substituted with other functional groups using reagents like halogens or alkylating agents.
Comparison with Similar Compounds
Similar compounds to 9-Ethoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine include:
2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine: Lacks the ethoxy group, resulting in different chemical properties and reactivity.
Hexamethylene amiloride (HMA): A selective inhibitor used in cancer treatment, showcasing different biological activity compared to this compound.
The uniqueness of this compound lies in its ethoxy substitution, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
9-ethoxy-2,3,4,5-tetrahydro-1,4-benzoxazepine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-2-13-10-5-3-4-9-8-12-6-7-14-11(9)10/h3-5,12H,2,6-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYLULYMPHJAUKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OCCNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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